

# An In-Depth Technical Guide to 2,3,3,4-Tetramethylheptane

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## Compound of Interest

Compound Name: 2,3,3,4-Tetramethylheptane

Cat. No.: B14559789

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Highly branched alkanes, or isoparaffins, represent a class of saturated hydrocarbons valued for their unique physicochemical properties, including high stability, low freezing points, and tailored viscosity. While not typically considered active pharmaceutical ingredients, their role in the pharmaceutical and research sectors is critical, serving as inert solvents, components in formulations, and reference standards in analytical chemistry. This guide provides a comprehensive technical overview of a specific C<sub>11</sub> isoparaffin, **2,3,3,4-tetramethylheptane**, focusing on its chemical identity, synthesis, analytical characterization, and potential applications relevant to the scientific community.

## Chemical Identity and Structure

**2,3,3,4-Tetramethylheptane** is a branched-chain alkane with the molecular formula C<sub>11</sub>H<sub>24</sub>. Its structure is characterized by a seven-carbon main chain (heptane) with four methyl group substituents at the 2, 3, and 4 positions. The presence of a chiral center at the C4 position means the compound can exist as stereoisomers, a factor that can be significant in advanced applications.

Identifier	Value	Source
IUPAC Name	2,3,3,4-Tetramethylheptane	[1]
CAS Number	61868-49-3	[1]
Molecular Formula	C <sub>11</sub> H <sub>24</sub>	[1]
Molecular Weight	156.31 g/mol	[1]
SMILES	CCCC(C)C(C)(C)C(C)C	[1]
InChIKey	OHIUILFTBGSFAG-UHFFFAOYSA-N	[1]

## Physicochemical Properties

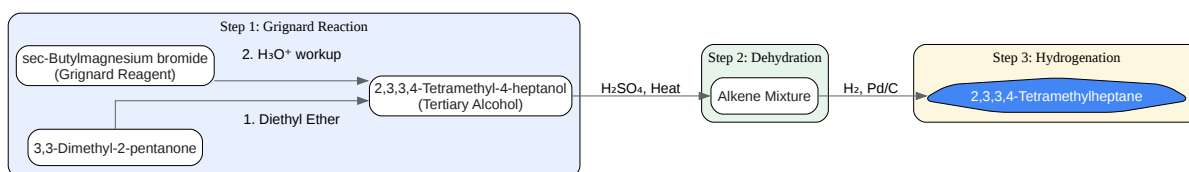
The physical properties of **2,3,3,4-tetramethylheptane** are dictated by its highly branched structure, which influences its boiling point, melting point, and density relative to its linear isomer, n-undecane.

Property	Value	Unit	Notes	Source
Boiling Point	182	°C	[2]	
Melting Point	-57.06	°C	(Estimate)	[2]
Density	0.7727	g/cm <sup>3</sup>	[2]	
Refractive Index	1.4311	[2]		
XLogP3-AA	5.2	(Predicted)	[1]	

## Synthesis and Manufacturing

The targeted synthesis of a specific, highly branched alkane like **2,3,3,4-tetramethylheptane** is typically achieved through multi-step laboratory procedures rather than large-scale industrial refining, which produces complex mixtures. A robust and logical pathway involves the use of organometallic reagents to construct the carbon skeleton, followed by dehydration and hydrogenation.

The causality behind this experimental choice lies in the precise carbon-carbon bond formation offered by Grignard reactions. By reacting a Grignard reagent with a ketone, a tertiary alcohol with the desired carbon framework can be constructed. Subsequent elimination of the alcohol (dehydration) and saturation of the resulting double bond (hydrogenation) yields the target alkane without skeletal rearrangement.



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Caption: Synthetic workflow for **2,3,3,4-Tetramethylheptane**.

## Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful isolation and characterization of the intermediate alcohol confirms the viability of the initial bond-forming step, ensuring the correct carbon skeleton for the final product.

### Step 1: Synthesis of 2,3,3,4-Tetramethyl-4-heptanol (Tertiary Alcohol)

- **Apparatus Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- **Reaction Initiation:** In the flask, place magnesium turnings. In the dropping funnel, add a solution of 2-bromobutane in anhydrous diethyl ether.
- **Grignard Formation:** Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining solution

dropwise to maintain a steady reflux.

- **Carbonyl Addition:** After the Grignard reagent has formed, cool the flask to 0°C. Add a solution of 3,3-Dimethyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel.
- **Quenching:** After the addition is complete, stir the mixture at room temperature for 1 hour. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
- **Extraction & Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via column chromatography if necessary.

#### Step 2: Dehydration to Form Alkene Mixture

- **Reaction Setup:** In a round-bottom flask, place the purified 2,3,3,4-tetramethyl-4-heptanol.
- **Acid Addition:** Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- **Elimination:** Heat the mixture to induce dehydration. The resulting alkenes can be distilled directly from the reaction mixture.
- **Workup:** Wash the collected distillate with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride.

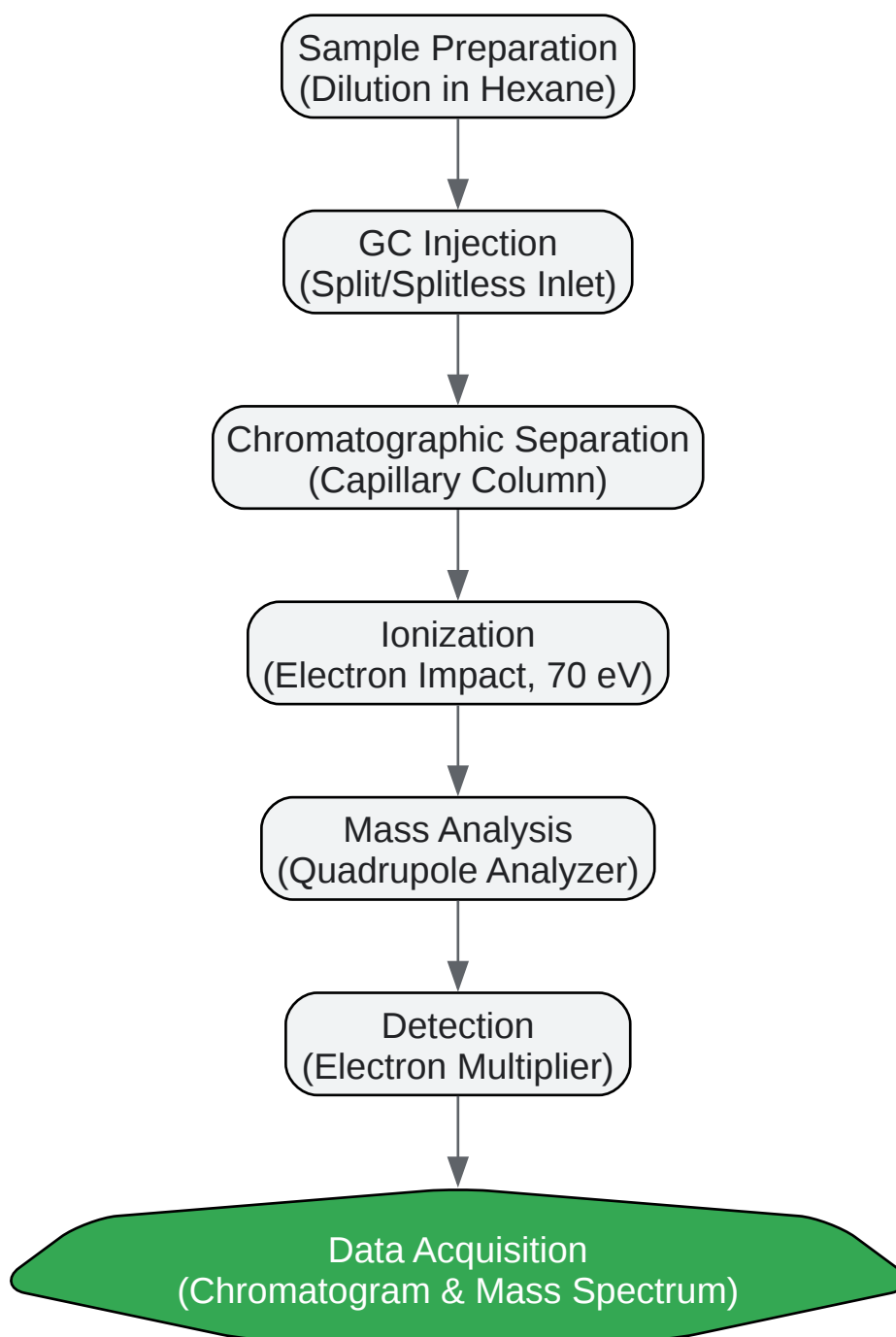
#### Step 3: Hydrogenation to **2,3,3,4-Tetramethylheptane**

- **Catalyst Setup:** In a hydrogenation flask, place a catalytic amount of 10% Palladium on Carbon (Pd/C).
- **Reaction:** Add the alkene mixture dissolved in a suitable solvent, such as ethanol.
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

- Purification: Filter the mixture through Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting liquid is the final product, which can be further purified by fractional distillation.

## Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile hydrocarbons like **2,3,3,4-tetramethylheptane**. The chromatographic separation resolves it from other isomers, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.



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Caption: General workflow for GC-MS analysis.

## Protocol: GC-MS Analysis of 2,3,3,4-Tetramethylheptane

This protocol is designed to be self-validating through the use of an internal standard for quantification and library matching for identity confirmation.

- Sample Preparation: Prepare a 100 ppm solution of **2,3,3,4-tetramethylheptane** in HPLC-grade hexane. Add an internal standard (e.g., n-dodecane) at a known concentration.
- Instrumentation:
  - Gas Chromatograph: Agilent 7890 or equivalent.
  - Mass Spectrometer: Agilent 5977 or equivalent.
- GC Conditions:
  - Inlet: Split/splitless, 250°C, split ratio 50:1.
  - Injection Volume: 1 µL.
  - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  - Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
  - Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes.
- MS Conditions:
  - Ion Source: Electron Impact (EI).
  - Ionization Energy: 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Scan Range: m/z 40-300.
- Data Analysis:
  - Identification: The retention time of the peak corresponding to the analyte should be confirmed. The acquired mass spectrum should be compared against a reference library (e.g., NIST) for identity confirmation.

- Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

## Predicted Mass Spectrum Fragmentation

While an experimental spectrum for this specific isomer is not readily available, the fragmentation pattern can be predicted based on established principles. For branched alkanes, fragmentation is most likely to occur at the branching points to form the most stable carbocations.[3] The molecular ion peak ( $m/z$  156) is expected to be very weak or absent.[4]

Key predicted fragments for **2,3,3,4-tetramethylheptane** would arise from cleavage adjacent to the highly substituted C3 and C4 carbons:

- Loss of a propyl radical ( $C_3H_7\bullet$ , 43 Da): Cleavage of the C4-C5 bond would yield a stable tertiary carbocation at  $m/z$  113.
- Loss of an ethyl radical ( $C_2H_5\bullet$ , 29 Da): Cleavage at the C2-C3 bond is less likely but possible.
- Loss of a sec-butyl radical ( $C_4H_9\bullet$ , 57 Da): Cleavage of the C3-C4 bond could yield a fragment at  $m/z$  99.
- A base peak at  $m/z$  57 ( $C_4H_9^+$ , the t-butyl cation) is highly probable due to rearrangements.

## Predicted NMR Spectra

Due to the presence of a chiral center at C4, the molecule is asymmetric. This results in chemically non-equivalent protons and carbons, leading to a complex NMR spectrum.

- $^{13}C$  NMR: All 11 carbon atoms are expected to be unique, resulting in 11 distinct signals in the aliphatic region (approx. 10-50 ppm).
- $^1H$  NMR: The spectrum would be complex due to the non-equivalence of many protons and complex spin-spin coupling. Protons on the same  $CH_2$  group would be diastereotopic and appear as distinct signals. Signals would be expected in the 0.8-1.8 ppm range.

## Applications and Relevance in Research



While **2,3,3,4-tetramethylheptane** does not have direct therapeutic applications, its relevance to researchers and the pharmaceutical industry stems from its properties as a highly pure, inert, and non-polar substance.

- **Specialty Solvents:** Isoparaffins are used as high-purity, low-odor solvents in various applications.[5][6] Their inertness makes them suitable for processes where reactivity with the solvent must be avoided. In drug development, this could include use in specific, non-aqueous extraction or purification steps where polarity and reactivity are critical parameters.
- **Excipients in Formulations:** Saturated hydrocarbons like liquid paraffin are widely used as excipients in topical formulations (creams, ointments) due to their emollient and lubricating properties.[7] Highly branched, pure isomers like **2,3,3,4-tetramethylheptane** could offer specific viscosity and spreadability characteristics for advanced or specialized formulations.
- **Analytical Standards:** As a pure, well-characterized compound, it can serve as a reference standard in analytical techniques like GC-MS, particularly in the analysis of complex hydrocarbon mixtures such as fuels, lubricants, or environmental samples.
- **Material Science:** The precise structure of branched alkanes can influence the properties of polymers and other materials. They may be used as model compounds in research studying lubrication, viscosity, and fluid dynamics at the molecular level, which can have implications for designing drug delivery systems or medical devices.[8]

## Safety and Handling

As a member of the isoparaffin class, **2,3,3,4-tetramethylheptane** is expected to have a low order of acute toxicity.[9] However, it is a combustible liquid and requires appropriate handling.

- **Hazards:**
  - **Flammability:** Combustible liquid. Vapors are heavier than air and may travel to an ignition source. Keep away from heat, sparks, and open flames.[8]
  - **Aspiration Hazard:** Aspiration of the liquid into the lungs can cause severe pulmonary injury. Do not induce vomiting if swallowed.[9]
  - **Irritation:** May cause mild skin and eye irritation upon prolonged contact.[9]

- Handling and Storage:
  - Store in a cool, dry, well-ventilated area in tightly sealed containers.[\[10\]](#)
  - Use in a well-ventilated area or under a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
  - Ground containers when transferring to prevent static discharge.
- First Aid:
  - Inhalation: Move to fresh air.
  - Skin Contact: Wash with soap and water.
  - Eye Contact: Rinse with plenty of water for several minutes.
  - Ingestion: Do not induce vomiting. Seek immediate medical attention.

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